molecular formula C9H7NO B3428878 2-Hydroxyquinoline CAS No. 104534-80-7

2-Hydroxyquinoline

Cat. No.: B3428878
CAS No.: 104534-80-7
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyquinoline can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. Another method includes the reaction of anthranilic acid derivatives with acetic anhydride, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,3-dione.

    Reduction: Reduction of this compound can yield 2-hydroxy-1,2-dihydroquinoline.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline-2,3-dione.

    Reduction: 2-Hydroxy-1,2-dihydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for metal ions.

    Medicine: this compound derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them potential candidates for drug development.

    Industry: It is utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-hydroxyquinoline involves its ability to chelate metal ions, which is crucial for its biological activities. It can inhibit enzymes such as DNA topoisomerases by binding to the metal ions required for their catalytic activity. This inhibition can lead to the disruption of DNA replication and transcription processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxyl group at the 8-position. It is known for its strong metal-chelating properties and is used as a fungicide and in the treatment of certain medical conditions.

    4-Hydroxyquinoline: Another isomer with the hydroxyl group at the 4-position, used in the synthesis of various pharmaceuticals.

    Quinoline: The parent compound without any hydroxyl substitution, widely used in the synthesis of antimalarial drugs.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its ability to form stable chelates with metal ions makes it particularly valuable in medicinal chemistry and industrial applications.

Properties

IUPAC Name

1H-quinolin-2-one
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InChI

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
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InChI Key

LISFMEBWQUVKPJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID1058769
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Quinolinol
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CAS No.

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7
Record name 2-Hydroxyquinoline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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